molecular formula C8H14ClNS B1396784 [(2,5-Dimethyl-3-thienyl)methyl]methylamine hydrochloride CAS No. 1332531-27-7

[(2,5-Dimethyl-3-thienyl)methyl]methylamine hydrochloride

Cat. No. B1396784
M. Wt: 191.72 g/mol
InChI Key: VYOAXILXCHRNJQ-UHFFFAOYSA-N
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Description

[(2,5-Dimethyl-3-thienyl)methyl]methylamine hydrochloride is a chemical compound with the molecular formula C8H13NS . It has a molecular weight of 155.26 .


Molecular Structure Analysis

The molecular structure of [(2,5-Dimethyl-3-thienyl)methyl]methylamine hydrochloride consists of a thienyl group (a sulfur-containing heterocycle) with two methyl groups at positions 2 and 5. This is attached to a methylamine group via a methylene bridge .


Physical And Chemical Properties Analysis

The boiling point of [(2,5-Dimethyl-3-thienyl)methyl]methylamine hydrochloride is predicted to be 214.4±35.0 °C . Its density is predicted to be 1.014±0.06 g/cm3 . The pKa value is predicted to be 9.73±0.10 .

Scientific Research Applications

  • Synthesis and Pharmacological Activities:

    • A study by Kato et al. (1984) demonstrated the synthesis of N, N-Dimethyl-(6-benzyl-2-cyclohexenyl) methylamine derivatives, which were examined for analgesic activity. One derivative, 1, 6-trans-N, N-dimethyl-(6-benzyl-4, 4-dimethyl-2-cyclohexenyl) methylamine hydrochloride, showed pronounced pharmacological activities (Kato, Ishii, Kawai, & Sawa, 1984).
  • Analogues of Tryptamine and Heteroauxin:

    • Research by Chapman et al. (1969) involved the synthesis of 2-(5-substituted 3-benzo[b]thienyl)ethylamines, which were transformed into various derivatives for pharmacological studies (Chapman, Clarke, Humphries, & Saraf, 1969).
  • Mannich Reaction Synthesis:

    • A study by Yang Yi-hon (2013) focused on the synthesis of (S)-N,N-Dimethyl-3-(2-thienyl)-3-hydroxypropanamine using Mannich, reduction, and resolution reactions, aiming to solve issues related to production process conditions (Yang Yi-hon, 2013).
  • Synthesis for Metabolic Studies:

    • N. D. Mola et al. (1985) synthesized N-(2, 5-[2-13C]dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride, an antihypertensive agent, for metabolic studies (Mola, Bellasio, Ferrari, & Zerilli, 1985).
  • Photochromic Properties for Optoelectronic Applications:

    • Morimoto et al. (2003) explored novel photochromic single crystals composed of diarylethenes, including 1,2-bis(2,5-dimethyl-3-thienyl)perfluorocyclopentene. These crystals were evaluated for potential application in optoelectronic devices (Morimoto, Kobatake, & Irie, 2003).
  • Photochromic Thiazines Synthesis:

    • Research by Belen’kii et al. (2005) focused on the synthesis of dithienylthiazines from dithienylacetylenes, including compounds with 2,5-dimethyl-3-thienyl groups, for potential photochromic properties (Belen’kii, Shirinian, Gromova, Kolotaev, & Krayushkin, 2005).
  • Evaluation of Antimicrobial Activities:

    • A study by Gul et al. (2005) evaluated the antimicrobial activities of several Mannich bases and their derivatives, including 3‐Dimethylamino‐1‐phenyl‐1‐propanone hydrochloride (Gul, Şahin, Gul, Ozturk, & Yerdelen, 2005).

Safety And Hazards

[(2,5-Dimethyl-3-thienyl)methyl]methylamine hydrochloride is classified as an irritant . Please handle it with appropriate safety measures.

properties

IUPAC Name

1-(2,5-dimethylthiophen-3-yl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NS.ClH/c1-6-4-8(5-9-3)7(2)10-6;/h4,9H,5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOAXILXCHRNJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2,5-Dimethyl-3-thienyl)methyl]methylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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